

Application Note: Dissolution of Geological Samples Using Potassium Metaborate Flux

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium metaborate*

Cat. No.: *B1585025*

[Get Quote](#)

Abstract

This application note details a robust and rapid method for the dissolution of various geological samples, particularly silicates, using a **potassium metaborate** (KBO_2) based flux. Traditional acid digestion methods often fail to completely dissolve refractory minerals present in geological matrices. Fusion with an alkaline flux, such as **potassium metaborate**, ensures the complete decomposition of the sample, rendering it suitable for subsequent elemental analysis by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy. This document provides a comprehensive protocol for a mixed flux of **potassium metaborate** and potassium carbonate, along with the necessary safety precautions and quantitative parameters.

Introduction

The accurate elemental analysis of geological materials is fundamental in geochemistry, mineral exploration, and environmental science. A critical step in this process is the complete dissolution of the sample to ensure all analytes are available for measurement. Silicate rocks and refractory minerals are notoriously resistant to conventional acid digestion. Borate fusion is a widely accepted technique that overcomes this limitation by dissolving the oxidized sample in a molten flux at high temperatures.^{[1][2]}

While lithium metaborate is a commonly used flux, **potassium metaborate** offers a viable alternative, particularly when lithium is an element of interest. A mixed flux of **potassium metaborate** (KBO_2) and potassium carbonate (K_2CO_3) has been shown to be highly effective

for the rapid decomposition of silicate samples like basalt, glass sand, and even chrome refractory.^[3] This method allows for complete dissolution of the fused sample in dilute mineral acids in a very short time.

Materials and Reagents

- **Potassium Metaborate** (KBO₂), high purity
- Potassium Carbonate (K₂CO₃), anhydrous, high purity
- Nitric Acid (HNO₃) or Hydrochloric Acid (HCl), 3N solution
- Geological sample, pulverized to <100 µm
- Platinum or platinum-alloy crucibles
- Muffle furnace or automated fusion apparatus capable of reaching at least 1000°C
- Magnetic stir plate and stir bars
- Volumetric flasks and pipettes
- Personal Protective Equipment (PPE): safety glasses, lab coat, heat-resistant gloves

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dissolution of geological samples using a mixed **potassium metaborate**/potassium carbonate flux, based on established protocols.^[3]

Table 1: Flux Composition and Sample-to-Flux Ratios

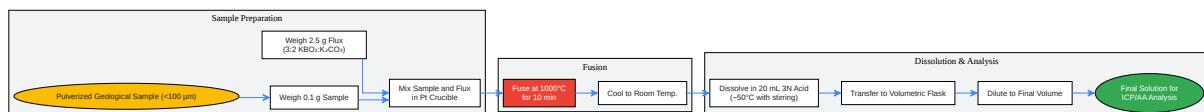
Parameter	Silicate Samples (e.g., Basalt, Glass Sand)	Chrome Refractory Samples
Flux Composition	3:2 (w/w) KBO ₂ : K ₂ CO ₃	3:2 (w/w) KBO ₂ : K ₂ CO ₃
Sample Weight	0.1 g	0.1 g
Flux Weight	2.5 g	5.0 g
Sample-to-Flux Ratio	1:25	1:50

Table 2: Fusion and Dissolution Parameters

Parameter	Silicate Samples (e.g., Basalt, Glass Sand)	Chrome Refractory Samples
Fusion Temperature	1000°C	1000°C
Fusion Time	10 minutes	20 minutes
Dissolution Acid	20 mL of 3N HNO ₃ or HCl	80 mL of 3N HCl or H ₂ SO ₄
Dissolution Temperature	~50°C	Ambient
Dissolution Time	< 1 minute	< 30 seconds

Experimental Protocol

This protocol describes the step-by-step procedure for the dissolution of a silicate geological sample using a mixed **potassium metaborate**/potassium carbonate flux.


1. Sample Preparation: 1.1. Ensure the geological sample is finely pulverized to a particle size of less than 100 µm to facilitate efficient fusion. 1.2. Dry the powdered sample in an oven at 105°C for at least two hours to remove any moisture, then cool in a desiccator.
2. Weighing and Mixing: 2.1. Accurately weigh 0.1 g of the dried, powdered sample into a clean platinum crucible. 2.2. Prepare the mixed flux by combining **potassium metaborate** and potassium carbonate in a 3:2 weight ratio. 2.3. Add 2.5 g of the mixed flux to the crucible containing the sample. 2.4. Gently swirl the crucible to ensure a homogenous mixture of the sample and flux.

3. Fusion: 3.1. Place the crucible in a muffle furnace pre-heated to 1000°C. 3.2. Fuse the sample for 10 minutes. The melt should appear clear and homogenous. 3.3. Safety Note: Always use heat-resistant gloves and tongs when handling hot crucibles.

4. Cooling and Dissolution: 4.1. Carefully remove the crucible from the furnace and allow it to cool to room temperature. The resulting fused bead should be a solid, glassy disc. 4.2. Place the cooled crucible containing the fused bead into a beaker. 4.3. Add 20 mL of 3N nitric acid or hydrochloric acid to the beaker, ensuring the crucible is sufficiently covered.[3] 4.4. Place the beaker on a magnetic stir plate and gently heat to approximately 50°C while stirring.[3] 4.5. The fused bead should completely dissolve in under one minute.[3]

5. Final Solution Preparation: 5.1. Once the bead is fully dissolved, carefully remove the empty crucible from the beaker, rinsing it with a small amount of deionized water to ensure all of the dissolved sample is collected. 5.2. Quantitatively transfer the solution to a volumetric flask of appropriate size. 5.3. Dilute the solution to the final volume with deionized water. This solution is now ready for elemental analysis.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for geological sample dissolution using **potassium metaborate** flux.

Conclusion

The use of a mixed **potassium metaborate** and potassium carbonate flux provides a rapid and effective method for the complete dissolution of silicate and other refractory geological samples. This protocol ensures that all elements of interest are brought into solution, which is a prerequisite for accurate and precise analysis by modern instrumental techniques. The method is particularly advantageous for its speed, with fusion and dissolution times being significantly shorter than many traditional procedures. As with any analytical procedure, it is recommended to process a certified reference material alongside the samples to ensure the accuracy and validity of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. alsglobal.com [alsglobal.com]
- 3. Novel rapid decomposition and dissolution method for silicates using a mixed potassium metaborate/potassium carbonate flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Dissolution of Geological Samples Using Potassium Metaborate Flux]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585025#dissolution-of-geological-samples-with-potassium-metaborate-flux>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com